2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 2-oxo-1,2-dihydropyridin-1-yl core modified with an azepane-1-sulfonyl group and an N-[(4-fluorophenyl)methyl] substituent.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-9-7-16(8-10-17)14-22-19(25)15-23-11-5-6-18(20(23)26)29(27,28)24-12-3-1-2-4-13-24/h5-11H,1-4,12-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAFAFKPANBSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Azepane Ring: This can be done through nucleophilic substitution reactions.
Addition of the Fluorobenzyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules.
Biology
It may have potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Experimental Data
Table 1 compares the target compound with structurally related acetamide derivatives from , focusing on substituents and calculated binding energy (MPRO values).
Key Observations :
- Substituent Impact: The target compound’s azepane sulfonyl group distinguishes it from analogues with triazolo-pyridine or benzodiazolone cores.
- Fluorophenyl Role : All listed compounds incorporate fluorophenyl or related groups, which improve metabolic stability and membrane permeability. The target’s 4-fluorobenzyl group may offer steric and electronic advantages over 2-fluorophenyl or dichlorophenyl substituents seen in other analogues .
Pharmacological and Physicochemical Properties
- The azepane ring’s bulk may enhance selectivity but reduce solubility compared to smaller heterocycles like triazolo-pyridine .
- Solubility and Stability: The sulfonyl group in the target compound may improve aqueous solubility relative to non-sulfonylated analogues (e.g., ’s imidazo-pyridin acetamides). However, the azepane ring’s lipophilicity could offset this advantage, necessitating formulation optimization .
Research Findings and Implications
- Structural Uniqueness: The combination of azepane sulfonyl and dihydropyridinone moieties in the target compound is unreported in the reviewed evidence, suggesting novel chemical space for exploration.
- Therapeutic Potential: Fluorophenyl-acetamide derivatives in and are associated with antimicrobial and anti-inflammatory activities, implying possible applications for the target compound in similar domains .
- Knowledge Gaps: Experimental data on the target’s binding kinetics, toxicity, and metabolic profile are absent in the provided evidence, highlighting areas for future research.
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
| Feature | Description |
|---|---|
| Dihydropyridine ring | Contributes to the compound's reactivity and biological activity. |
| Azepane sulfonyl group | Enhances solubility and potential interactions with biological targets. |
| 4-Fluorophenyl moiety | May influence binding affinity and selectivity towards specific receptors. |
Pharmacological Properties
Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities, including:
- Antiinflammatory effects : Compounds similar to azepane sulfonamides have shown promise as broad-spectrum chemokine inhibitors, which are crucial in inflammatory responses .
- Anticancer activity : Dihydropyridine derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanisms of action for this compound may include:
- Inhibition of specific enzymes : The sulfonamide group may interact with enzyme active sites, inhibiting their function and altering metabolic pathways.
- Receptor modulation : The compound may act as an antagonist or agonist at various receptors, influencing physiological responses.
In Vitro Studies
Research has demonstrated that derivatives of azepane sulfonamides exhibit varying degrees of biological activity. For instance, a study on azacycloheptane sulfonamide derivatives showed promising results as orexin receptor antagonists, with some compounds demonstrating IC50 values comparable to established drugs like suvorexant .
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of azepane derivatives, several compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that specific modifications to the phenyl ring significantly enhanced inhibitory activity against IL-6 and TNF-alpha production.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of dihydropyridine derivatives, including the target compound. The study revealed that certain derivatives induced apoptosis in cancer cell lines through caspase activation pathways. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
